Histidylglycine
Overview
Description
Histidylglycine is a compound of interest in the field of biochemistry and molecular biology. It has been studied in various contexts, including its role in catalysis, molecular structure, and interactions with other chemical entities.
Synthesis Analysis
Histidylglycine's synthesis has been explored in different environments. For example, White and Erickson (1981) demonstrated that histidyl-histidine effectively catalyzes peptide bond formation in glycine reactions within fluctuating clay environments, showing high turnover numbers, implying a role in prebiotic protoenzyme development (White & Erickson, 1981).
Molecular Structure Analysis
Studies on molecular structure primarily focus on complexes formed with histidylglycine. For example, Ueda et al. (1996) examined the coordination of CU(II) with glycylsarcosyl-L-histidylglycine, revealing specific chromophores and transition bands in absorption and CD spectra (Ueda et al., 1996).
Chemical Reactions and Properties
Histidylglycine participates in various chemical reactions. For instance, Prigge et al. (1997) discussed how peptidylglycine α-amidating monooxygenase (PAM), which involves histidylglycine, catalyzes the amidation of physiological regulators (Prigge et al., 1997).
Physical Properties Analysis
The physical properties of histidylglycine, particularly in complex formations, have been investigated. Aiba et al. (1974) determined equilibrium constants in complex formations of L-histidylgylcine with copper(II) ion, providing insights into the structures based on potentiometric titration and spectral observations (Aiba et al., 1974).
Chemical Properties Analysis
The chemical properties of histidylglycine are closely tied to its interactions and binding properties. Chauhan et al. (2014) explored the binding of copper and silver to single-site variants of peptidylglycine monooxygenase, revealing the structure and chemistry of the individual metal centers, which directly relate to the chemical properties of histidylglycine (Chauhan et al., 2014).
Scientific Research Applications
Conformational Studies
Histidylglycine has been a subject of interest in conformational studies. Research by Jäckle and Luisi (1981) explored the spectroscopic properties of histidylglycine and related peptides in various solutions, providing insights into their conformational equilibria. This study contributed to understanding the influence of ionization on the rotamer distribution of the histidyl side chain and overall molecular structure, offering valuable information for biochemistry and structural biology (Jäckle & Luisi, 1981).
Peptide Amidation
Histidylglycine plays a role in peptide amidation processes. Mains, Park, and Eipper (1986) investigated the enzyme peptidylglycine alpha-amidating monooxygenase, which is involved in converting peptides with C-terminal glycine residues into alpha-amidated product peptides. This research is significant for understanding the biochemical pathways of peptide modification and their implications in physiological processes (Mains et al., 1986).
Organ Preservation Solutions
In transplantation medicine, histidylglycine derivatives have been studied for their role in organ preservation. Churchill and Kneteman (1998) explored the effects of histidine and related buffering agents in modified University of Wisconsin solutions on liver metabolism during cold ischemic storage. This research offers insights into improving organ preservation methods, crucial for successful transplantation surgeries (Churchill & Kneteman, 1998).
Coordination Chemistry
The compound has also been investigated in coordination chemistry. Ueda et al. (1987) studied copper(II) complexes of histidylglycine-containing peptides, revealing the coordination mode of histidyl residues. Such studies are important for understanding metal-peptide interactions, which have implications in bioinorganic chemistry and pharmaceutical research (Ueda et al., 1987).
Safety And Hazards
properties
IUPAC Name |
2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3/c9-6(1-5-2-10-4-12-5)8(15)11-3-7(13)14/h2,4,6H,1,3,9H2,(H,10,12)(H,11,15)(H,13,14)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCVKHSJGDMDLM-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)NCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501316910 | |
Record name | Histidylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501316910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Histidylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028885 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Histidylglycine | |
CAS RN |
2578-58-7 | |
Record name | Histidylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2578-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Histidylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002578587 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Histidylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501316910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Histidylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028885 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.